molecular formula C40H74O13 B14689042 4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside CAS No. 30701-38-3

4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside

Cat. No.: B14689042
CAS No.: 30701-38-3
M. Wt: 763.0 g/mol
InChI Key: JSHQYXYWOLDSFR-QEOXVVEKSA-N
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Description

4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside is a complex organic compound that belongs to the class of glycosyl glycosides. It is formed by the combination of hexopyranoside and hex-2-ulofuranose units, joined by an acetal oxygen bridge from the hemiacetal of hexopyranoside to the hemiketal of hex-2-ulofuranose

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside typically involves the protection of hydroxyl groups, glycosylation, and deprotection steps. The starting materials are often hexopyranoside and hex-2-ulofuranose derivatives. The reaction conditions usually include the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at specific hydroxyl sites. Glycosylation is achieved using glycosyl donors and acceptors in the presence of catalysts like Lewis acids or bases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., Lewis acids). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may act as an inhibitor or activator of glycosidases, affecting carbohydrate metabolism pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside is unique due to the presence of tetradecanoyl groups, which impart distinct physicochemical properties and potential biological activities. These modifications can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

30701-38-3

Molecular Formula

C40H74O13

Molecular Weight

763.0 g/mol

IUPAC Name

[(2R,3S,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-tetradecanoyloxy-5-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl tetradecanoate

InChI

InChI=1S/C40H74O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(43)49-28-31-37(51-33(44)26-24-22-20-18-16-14-12-10-8-6-4-2)38(48)40(29-42,52-31)53-39-36(47)35(46)34(45)30(27-41)50-39/h30-31,34-39,41-42,45-48H,3-29H2,1-2H3/t30-,31+,34-,35+,36-,37+,38-,39-,40-/m0/s1

InChI Key

JSHQYXYWOLDSFR-QEOXVVEKSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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